molecular formula C10H10BrNO2 B1519791 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole CAS No. 1120215-02-2

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole

Cat. No.: B1519791
CAS No.: 1120215-02-2
M. Wt: 256.1 g/mol
InChI Key: GPKZAXMPADQPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole is a chemical compound (CID 44118304) that features a 3-bromo-4,5-dihydroisoxazole (BDHI) heterocycle, a covalent warhead inspired by natural products like acivicin . This scaffold is recognized for its ability to act as a latent electrophile, selectively engaging nucleophilic cysteine residues in protein targets . The bromine atom on the dihydroisoxazole ring is a tunable leaving group, while the 4-methoxyphenyl substituent can be modified to influence the compound's electronic properties, lipophilicity, and binding interactions, making it a versatile synthon for probe development . The primary research value of this compound lies in the field of covalent inhibitor discovery and chemical biology. The BDHI moiety is a cysteine-reactive electrophile whose selectivity landscape is distinct from more common warheads like acrylamides or haloacetamides . Its mechanism of action involves nucleophilic attack by a deprotonated cysteine thiolate on the C3 carbon of the dihydroisoxazole ring, leading to ring opening and the formation of a stable covalent conjugate . This compound serves as a valuable intermediate for synthesizing more complex molecules, including protected α-amino acids, as demonstrated by its use in an unusual reaction with a 4-(arylmethylene)oxazolone . Researchers can leverage this building block to develop targeted covalent ligands for anticancer drug discovery, as dihydroisoxazole and isoxazole derivatives are frequently explored for their antiproliferative and cytostatic activities . This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKZAXMPADQPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656828
Record name 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120215-02-2
Record name 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Dibromoformoxime : A key intermediate, dibromoformoxime can be synthesized by bromination of hydroxyiminoacetic acid. It is isolated as white crystals with a typical yield of about 78% and is preferred for its ease of handling and safety compared to other oxime derivatives.

  • 4-Methoxyphenyl-substituted alkene : The alkene bearing the 4-methoxyphenyl group (e.g., 4-methoxystyrene or related derivatives) serves as the alkene partner for cycloaddition.

Reaction Procedure

  • Preparation of Dibromoformoxime : Hydroxyiminoacetic acid is treated with bromine under controlled conditions to yield dibromoformoxime, which can be isolated or used directly in solution.

  • Cycloaddition Reaction : Dibromoformoxime is reacted with the 4-methoxyphenyl-substituted alkene in the presence of the chosen base and solvent system. The alkene is introduced gradually, often by controlled gas bubbling or liquid addition, to maintain reaction control and avoid excess unreacted starting material.

  • Isolation and Purification : Upon completion, the product this compound is isolated by standard extraction and purification techniques such as solvent extraction, crystallization, or chromatography.

Data Table: Typical Reaction Parameters for Preparation

Parameter Typical Range / Example Notes
Dibromoformoxime amount 1 mole Starting material
Alkene (4-methoxyphenyl) amount 1.5 to 3.0 moles Slight excess to drive reaction
Base type NaOH, KOH, K2CO3 Inorganic bases preferred for high yield
Base amount 0.5 to 10 moles per mole dibromoformoxime Optimal 1.0 to 3.0 moles
Solvent Toluene, dichloromethane, ethyl acetate, dioxane Mixed solvents improve reaction rate
Temperature 20–50 °C Mild heating may be applied
Reaction time 1–6 hours Depends on scale and solvent system
Yield Up to 78% (based on similar compounds) High yield achievable with optimized conditions

Research Findings and Optimizations

  • Yield Improvement : Using dibromoformoxime instead of dichloroformoxime improves safety and yield, as brominated derivatives are more reactive and easier to handle.

  • Base Selection : Inorganic bases such as sodium hydroxide and potassium carbonate provide higher yields and cleaner reactions compared to organic bases.

  • Solvent Effects : Mixed solvent systems combining polar and non-polar solvents accelerate the reaction and improve product purity.

  • Reaction Scale-Up : The method is suitable for industrial scale-up due to the availability of raw materials, safety of intermediates, and environmentally friendly solvents.

Summary of Preparation Method

Step Description
1. Synthesis of Dibromoformoxime Bromination of hydroxyiminoacetic acid to yield dibromoformoxime crystals or solution
2. Reaction Setup Dissolve dibromoformoxime in suitable solvent(s), add inorganic base
3. Addition of Alkene Introduce 4-methoxyphenyl-substituted alkene gradually under stirring
4. Reaction Monitoring Maintain temperature and stir until reaction completion (1–6 hours)
5. Product Isolation Extract and purify this compound by crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce derivatives with different functional groups attached to the isoxazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4,5-dihydroisoxazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the isoxazole structure can enhance cytotoxicity against specific cancer cell lines. The presence of the bromine and methoxy groups may contribute to the compound's ability to interact with biological targets effectively, promoting apoptosis in cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .

Organic Synthesis

Intermediate in Synthesis
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it an attractive building block for synthesizing pharmaceuticals and agrochemicals .

Synthesis of Agrochemicals
The compound has been identified as a key intermediate in the production of herbicides like Topramezone. Its ability to modify herbicidal activity through structural variations has made it a focus of research in agricultural chemistry. The synthesis typically involves reactions with other organic compounds under controlled conditions to yield products with enhanced efficacy against specific weeds.

Case Studies

StudyFocusFindings
1 Anticancer ActivityThis compound showed significant cytotoxic effects on breast cancer cell lines, inducing apoptosis via mitochondrial pathways .
2 Antimicrobial ActivityExhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antimicrobial agent .
3 Agrochemical SynthesisDemonstrated utility as an intermediate for synthesizing Topramezone, enhancing herbicidal properties when modified.

Chemical Properties and Safety

The compound has a molecular formula of C₁₀H₁₀BrNO₂ and a CAS number of 1120215-02-2. It is categorized as an irritant, necessitating careful handling in laboratory settings. Stability studies indicate that it maintains integrity under standard conditions but should be stored away from strong oxidizers and acids .

Mechanism of Action

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole is similar to other brominated isoxazole derivatives, such as 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol and 3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene. it is unique in its specific substitution pattern and potential biological activities. The presence of the methoxy group at the 4-position of the phenyl ring contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Dihydroisoxazole derivatives differ in substituents at positions 3 and 5, which modulate their reactivity and biological activity. Key examples include:

Compound Name Substituents (Position 3 / 5) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
3-Bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole Br / 4-F-C₆H₄ C₉H₇BrFNO 82 - 7.20 (bs, 1H), 7.50–7.58 (m, 2H)
3-Bromo-5-(4-nitrophenyl)-4,5-dihydroisoxazole Br / 4-NO₂-C₆H₃ C₉H₇BrN₂O₃ 80 101.1 8.22–8.30 (m, 2H)
3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole Cl-C₆H₄ / 4-pyridyl C₁₄H₁₀ClN₂O 46 - 7.50–7.58 (m, 2H), 8.22–8.30 (m, 2H)
3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole Br / tert-butyl C₇H₁₀BrNO - - Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂ in Compound 8): Increase electrophilicity at the bromine site, enhancing reactivity in nucleophilic substitutions .
  • Aromatic Ring Substitution : The 4-methoxyphenyl group in the parent compound improves solubility in polar solvents compared to halogenated analogues (e.g., 4-fluorophenyl) .
  • Biological Activity : The 4-pyridyl derivative (DIC) exhibits anti-inflammatory effects by suppressing TNF-α and IL-6 in macrophages, highlighting the role of heteroaromatic substituents in bioactivity .

Substituent Effects on Stability and Reactivity

  • Steric Effects : The tert-butyl substituent in 3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole introduces steric hindrance, reducing reaction rates in cycloaddition reactions compared to planar aromatic substituents .
  • Electronic Effects : Methoxy groups (e.g., in 3-Mesyl-4-phenyl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole) enhance resonance stabilization, as evidenced by IR absorption at 1610 cm⁻¹ (C=O stretching) .

Biological Activity

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole (BDHI) is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological properties of BDHI, including its mechanism of action, biochemical evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of BDHI features a five-membered isoxazole ring with a bromine atom and a methoxyphenyl substituent. The presence of these functional groups contributes to its reactivity and selectivity in biological systems.

BDHI acts primarily as a covalent inhibitor targeting specific cysteine residues in proteins. This mechanism is crucial for its role in inhibiting key enzymes involved in cancer metabolism, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on these enzymes, thereby modulating their activity.

Biochemical Evaluation

Recent studies have demonstrated the efficacy of BDHI in inhibiting various enzymes and cancer cell lines. For instance, one study reported that BDHI significantly reduced the growth of pancreatic cancer cells by inhibiting hGAPDH activity. The antiproliferative effect was correlated with the compound's ability to form covalent conjugates with target proteins .

Table 1: Summary of Biological Activities of BDHI

Biological Activity Target Effect Reference
GAPDH InhibitionGlyceraldehyde-3-phosphate dehydrogenaseStrongly reduced cell growth
Cysteine ReactivityReactive cysteine residuesSelective engagement
Anticancer ActivityVarious cancer cell linesSignificant growth inhibition

Case Studies

  • Covalent Inhibition in Cancer Cells : A study focused on the effects of BDHI on pancreatic cancer cell lines showed that it effectively inhibited cell proliferation through its action on GAPDH. The results indicated that BDHI could be developed into a therapeutic agent for treating specific types of cancer .
  • Chemoproteomic Profiling : Another research effort utilized chemoproteomic profiling to assess the selectivity and reactivity of BDHI with cysteine residues across the human proteome. This study highlighted the potential for BDHI to serve as a chemical probe in drug discovery, targeting previously unexplored cysteine sites .

Research Findings

Research findings consistently emphasize the potential of BDHI as a selective covalent inhibitor. Its design allows for targeted engagement with critical enzymes involved in metabolic pathways associated with cancer progression. The studies suggest that further optimization could enhance its therapeutic efficacy while minimizing off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.